molecular formula C28H33ClN4O3 B612240 Sgc-cbp30

Sgc-cbp30

Numéro de catalogue: B612240
Poids moléculaire: 509.0 g/mol
Clé InChI: GEPYBHCJBORHCE-SFHVURJKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SGC-CBP30 est un inhibiteur puissant et sélectif des bromodomaines de la protéine de liaison au CREB (CBP) et de p300. Ces protéines sont des acétyltransférases d'histones qui jouent un rôle crucial dans la régulation de l'expression génique en agissant comme co-activateurs transcriptionnels. Le composé a montré un potentiel significatif dans la recherche scientifique, en particulier dans les domaines du cancer et de l'immunologie .

Méthodes De Préparation

La synthèse de SGC-CBP30 implique plusieurs étapes, commençant par la préparation de la structure de base du benzimidazole. La voie de synthèse comprend généralement les étapes suivantes :

Analyse Des Réactions Chimiques

SGC-CBP30 subit plusieurs types de réactions chimiques :

Applications De Recherche Scientifique

Therapeutic Applications in Inflammation and Sepsis

One of the most notable applications of SGC-CBP30 is its role in mitigating inflammatory responses, particularly in the context of sepsis. Research has demonstrated that this compound effectively inhibits the release of high mobility group box-1 protein (HMGB1), a key mediator in sepsis and inflammatory diseases. In a study involving mouse models, this compound was shown to prevent sepsis development induced by lipopolysaccharides (LPS) or cecal ligation and puncture (CLP) models. The combination of ciprofloxacin and this compound resulted in an impressive 80% survival rate among treated mice, highlighting its potential as a therapeutic agent against lethal sepsis .

Multiple Myeloma

This compound has shown promise in cancer research, particularly regarding multiple myeloma. Studies indicate that it selectively targets the transcription factor IRF4, which is essential for the survival of myeloma cells. Gene set enrichment analysis revealed that treatment with this compound led to significant downregulation of IRF4 target genes, suggesting that CBP/p300 bromodomain inhibition could disrupt critical survival pathways in multiple myeloma cells .

Mechanisms in Cancer

The compound's ability to inhibit histone acetylation at specific loci further supports its role in cancer therapy. For instance, this compound reduces acetylation at super-enhancers associated with IRF4, leading to decreased chromatin occupancy of EP300, which is pivotal for maintaining oncogenic gene expression . Additionally, it has been noted that this compound induces apoptosis and inhibits cell proliferation by downregulating uridine phosphorylase 1 expression in human cancer cells .

Stem Cell Research

This compound is also utilized in protocols for the chemical reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). This application underscores its versatility beyond oncology and inflammation, positioning it as a valuable tool in regenerative medicine .

Potential Limitations and Future Directions

Despite its promising applications, there are limitations associated with this compound. For example, some studies have reported unsatisfactory effects on anti-acute myeloid leukemia (AML) cell proliferation inhibitory activity . Future research should focus on optimizing its efficacy across different cancer types and exploring combination therapies that may enhance its therapeutic potential.

Summary Table: Applications of this compound

Application AreaKey FindingsReferences
Inflammation & SepsisPrevents sepsis development; inhibits HMGB1 release; enhances survival rates
Cancer (Multiple Myeloma)Targets IRF4; downregulates oncogenic pathways; induces apoptosis
Stem Cell ResearchUsed for reprogramming somatic cells to iPSCs

Mécanisme D'action

SGC-CBP30 exerts its effects by selectively inhibiting the bromodomains of CBP and p300. These bromodomains facilitate the acetylation of lysine residues on histones, which is a crucial step in the regulation of gene expression. By inhibiting these bromodomains, this compound disrupts the acetylation process, leading to changes in gene expression and cellular processes. This mechanism is particularly relevant in cancer and inflammatory diseases, where dysregulation of CBP and p300 activity is often observed .

Comparaison Avec Des Composés Similaires

SGC-CBP30 est unique en raison de sa forte sélectivité pour les bromodomaines de CBP et de p300. Des composés similaires comprennent :

This compound se distingue par sa forte sélectivité et sa puissance, ce qui en fait un outil précieux pour étudier les rôles spécifiques de CBP et de p300 dans divers processus biologiques .

Activité Biologique

SGC-CBP30 is a selective inhibitor of the bromodomains of the transcriptional coactivators CBP (CREB-binding protein) and p300, which play critical roles in various cellular processes including gene expression, cell cycle regulation, and inflammation. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects in various cellular contexts, and implications for therapeutic applications.

  • Chemical Name : 2-[2-(3-Chloro-4-methoxyphenyl)ethyl]-5-(dimethyl-1,2-oxazol-4-yl)-1-[(2S)-2-(morpholin-4-yl)propyl]-1H-1,3-benzodiazole
  • Molecular Weight : 509 g/mol
  • Purity : ≥98%
  • Kd Values : 21 nM (CBP), 32 nM (p300)

This compound functions by selectively inhibiting the bromodomains of CBP and p300, leading to reduced histone acetylation and altered transcriptional regulation. The compound exhibits significant selectivity for CBP over BRD4, with a selectivity ratio of 40-fold for BRD4(1) and 250-fold for BRD4(2) . This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Inhibition of α-Synuclein Aggregation

In studies involving primary mouse embryonic dopaminergic neurons, this compound demonstrated a capacity to reduce α-synuclein aggregation, a hallmark of neurodegenerative diseases such as Parkinson's disease. At concentrations as low as 1 μM, this compound significantly decreased PFF-induced α-synuclein aggregation, with statistical significance established through two-way ANOVA (p < 0.0001) . However, at higher concentrations (10 μM), toxicity to TH-positive cells was observed, although this effect was mitigated when combined with PFF treatment .

Impact on Cancer Cell Lines

This compound has been shown to induce cell cycle arrest and apoptosis in CBP-deficient cancer cells. In lung cancer models with deleterious CBP mutations, treatment with this compound led to a significant reduction in cell viability and induced synthetic lethality linked to MYC downregulation . Additionally, it displayed preferential activity against multiple myeloma cell lines compared to leukemic lines, suggesting its potential specificity in targeting certain cancer types .

Anti-inflammatory Properties

Research indicates that this compound can inhibit HMGB1-mediated inflammatory responses. In vitro studies demonstrated that the compound effectively suppressed LPS-induced expression and release of HMGB1 and attenuated its pro-inflammatory activity by reactivating protein phosphatase 2A (PP2A) and stabilizing MAPK phosphatase 1 (MKP-1) . This suggests its potential utility in treating inflammation-related conditions.

Case Studies

Study Cell Type Concentration Effect Significance
Study 1Dopaminergic Neurons1 μMDecreased α-synuclein aggregationp < 0.0001
Study 2Lung Cancer CellsVariesInduced apoptosis in CBP-deficient cellsSynthetic lethality observed
Study 3Chordoma CellsVariesSuppressed proliferation when combined with cisplatinSignificant reduction in clonogenic ability

Q & A

Basic Research Questions

Q. What is the molecular mechanism of SGC-CBP30 in targeting CBP/p300 bromodomains, and how is its binding affinity quantified?

this compound selectively inhibits CREBBP/EP300 bromodomains by competitively binding to acetyl-lysine recognition sites. Its binding affinity is quantified using AlphaScreen assays (IC50 = 69 nM for CREBBP) and isothermal titration calorimetry (ITC) (IC50 = 38 nM for EP300). These assays measure displacement of acetylated histone peptides or direct thermodynamic interactions, respectively . Structural studies reveal that this compound disrupts transcriptional coactivator recruitment, critical for inflammatory and oncogenic pathways .

Q. Which experimental models are most commonly used to study this compound's anti-inflammatory effects?

In vitro Th17 cell cultures are widely used to assess this compound's inhibition of IL-17A secretion via chromatin immunoprecipitation (ChIP) assays, which confirm reduced p300 binding to the IL17A gene locus . In vivo, LPS- or CLP-induced septic mouse models demonstrate this compound's efficacy in improving survival rates (e.g., 70% survival in treated vs. 20% in controls) and reducing serum HMGB1/TNF-α levels via ELISA .

Q. What are the primary limitations of this compound in preclinical studies?

this compound exhibits poor metabolic stability, limiting its utility in long-term studies. This is evident from rapid clearance in pharmacokinetic assays and necessitates structural optimization (e.g., methyl group substitutions) to enhance half-life . Researchers must validate findings using complementary inhibitors (e.g., I-CBP112) to rule off-target effects.

Q. How do researchers validate target engagement of this compound in cellular assays?

Target engagement is confirmed through:

  • Competitive binding assays (e.g., fluorescence polarization).
  • Gene expression profiling (qPCR/RNA-seq) to monitor downstream inflammatory markers like IL-17A .
  • Western blotting for acetylated histone H3K56, a direct substrate of CBP/p300 .

Q. What are the standard protocols for dosing this compound in murine models?

In sepsis models, intraperitoneal administration of 10 mg/kg this compound at 1 hr post-LPS/CLP induction is typical. Serum cytokine levels (HMGB1, TNF-α) are measured at 6–24 hr intervals using ELISA, with survival monitored for 7 days .

Advanced Research Questions

Q. How can researchers reconcile contradictions between in vitro potency and in vivo efficacy of this compound?

While this compound shows nanomolar potency in vitro, its in vivo efficacy is influenced by:

  • Pharmacokinetic variability : Rapid metabolism may require dose adjustments or co-administration with CYP450 inhibitors.
  • Tissue penetration : Lipid solubility and blood-brain barrier permeability should be assessed using mass spectrometry .
  • Redundant pathways : Compensatory mechanisms (e.g., alternative bromodomains) may require combinatorial inhibition studies .

Q. What experimental designs address this compound's metabolic instability while maintaining target specificity?

  • Prodrug formulations : Modify this compound with ester groups to enhance stability.
  • Metabolic profiling : Use liver microsome assays to identify degradation pathways.
  • Structural analogs : Compare activity of this compound with derivatives like GNE-049, which show improved stability in AML models .

Q. How should researchers interpret conflicting data on this compound's role in hematologic malignancies?

In AML, this compound reduces leukemic cell self-renewal, but in MM, effects vary due to differential EP300 dependency. To resolve contradictions:

  • Perform epigenetic profiling (ATAC-seq/CUT&Tag) to map chromatin accessibility changes.
  • Use isoform-specific knockdowns (CRISPR-Cas9) to distinguish CREBBP vs. EP300 contributions .

Q. What methodologies optimize cytokine measurement in this compound-treated sepsis models?

  • Multiplex cytokine panels (Luminex/Meso Scale Discovery) improve throughput vs. ELISA.
  • Time-course experiments : Measure HMGB1 (late-phase cytokine) at 18–24 hr post-treatment, alongside TNF-α (early-phase) at 6 hr .
  • Control for hemodilution : Normalize cytokine levels to serum albumin.

Q. How can researchers ensure reproducibility of this compound studies across cell lines?

  • Cell authentication : STR profiling to confirm lineage.
  • Culture conditions : Maintain Th17 cells in TGF-β/IL-6-supplemented media to preserve differentiation .
  • Batch testing : Compare multiple this compound lots via HPLC for purity (>98%).

Q. Methodological Resources

  • Binding assays : AlphaScreen/ITC for affinity quantification .
  • In vivo models : LPS/CLP-induced sepsis for inflammation studies .
  • Data validation : Co-treatment with EP300/CREBBP siRNA to confirm on-target effects .

Propriétés

IUPAC Name

4-[(2S)-1-[2-[2-(3-chloro-4-methoxyphenyl)ethyl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]propan-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33ClN4O3/c1-18(32-11-13-35-14-12-32)17-33-25-8-7-22(28-19(2)31-36-20(28)3)16-24(25)30-27(33)10-6-21-5-9-26(34-4)23(29)15-21/h5,7-9,15-16,18H,6,10-14,17H2,1-4H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPYBHCJBORHCE-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)CC(C)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)C[C@H](C)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.